Regiochemical Identity: 4-Piperidinylmethoxy vs. 3-Piperidinylmethoxy Analogue
The substitution position of the piperidinylmethoxy group on the central phenyl ring dictates the vector of the basic piperidine nitrogen and therefore its interaction with biological targets. The target compound features a para (4-position) substitution, which extends the pharmacophore linearly from the benzophenone core. Its closest direct analog, (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone (CAS 946724-86-3), places the group at the meta (3-position), creating a bent geometry . This structural difference is quantifiable by the change in the angle and distance between the carbonyl oxygen and the piperidine nitrogen, which can lead to a binary on/off switch in target engagement. No known biological assay has reported activity for both isomers simultaneously, emphasizing that the para-substituted compound is a distinct chemical entity not replaceable by its meta isomer.
| Evidence Dimension | Substitution Position (Geometry of Basic Nitrogen) |
|---|---|
| Target Compound Data | 4-(piperidin-4-ylmethoxy) substitution (para) |
| Comparator Or Baseline | (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone (CAS 946724-86-3); 3-(piperidin-4-ylmethoxy) substitution (meta) |
| Quantified Difference | Qualitative difference in molecular shape; no overlapping biological activity reported, indicating functional incompatibility. |
| Conditions | Structural comparison based on canonical SMILES representation. |
Why This Matters
Procurement of the incorrect regioisomer leads to synthesis of a completely different chemical series with no guaranteed biological activity, wasting synthetic and assay resources.
